molecular formula C13H19F3N2O3 B1323422 tert-Butyl 3-(2,2,2-trifluoroacetyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate CAS No. 824982-19-6

tert-Butyl 3-(2,2,2-trifluoroacetyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate

Número de catálogo B1323422
Número CAS: 824982-19-6
Peso molecular: 308.3 g/mol
Clave InChI: WVXOMOIVULPBGM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound tert-Butyl 3-(2,2,2-trifluoroacetyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate is a structurally complex molecule that is related to various bicyclic compounds synthesized for their potential applications in medicinal chemistry and material science. While the specific compound is not directly mentioned in the provided papers, the related compounds discussed offer insights into the synthesis, molecular structure, and properties of similar bicyclic structures with tert-butyl and carboxylate functionalities.

Synthesis Analysis

The synthesis of related bicyclic compounds often involves intramolecular cyclization reactions. For instance, the synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, a key intermediate of Rho–Kinase inhibitor K-115, was achieved through intramolecular Fukuyama–Mitsunobu cyclization starting from commercially available aminopropanol isomers . Similarly, tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was synthesized from an ethyl 2-amino-4-(2-oxiranyl)butanoate HCl salt via intramolecular lactonization . These methods highlight the importance of intramolecular reactions in constructing bicyclic frameworks with tert-butyl and carboxylate groups.

Molecular Structure Analysis

The molecular structure of bicyclic compounds is often elucidated using techniques such as NMR spectroscopy, high-resolution mass spectrometry, and single-crystal X-ray diffraction analysis. For example, the structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was determined to be a monoclinic space group with specific lattice parameters, and the presence of diastereomers in a 1:1 ratio in the crystal was noted . The chiral version of this compound, (2S, 5S)-tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, was found to have an orthorhombic space group and a noncentrosymmetric, chiral crystal structure . These findings are crucial for understanding the three-dimensional arrangement of atoms in such compounds.

Chemical Reactions Analysis

The chemical reactivity of bicyclic compounds can be influenced by their structural features. For example, the electron loss from 2-tert-butyl-3-aryl-2,3-diazabicyclo[2.2.2]octanes results in significant geometry changes, as evidenced by the comparison of crystal structures of radical cations with their neutral analogues . These changes are indicative of the reactivity patterns that such bicyclic compounds may exhibit under oxidative conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of bicyclic compounds like tert-butyl 3-(2,2,2-trifluoroacetyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate can be inferred from related structures. The density, melting points, and solubility are often determined through recrystallization and characterization techniques. For instance, the density of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was reported, which is relevant for understanding the compound's behavior in different solvents and conditions . The presence of tert-butyl and carboxylate groups can also influence the solubility and stability of these compounds.

Aplicaciones Científicas De Investigación

  • Crystallographic Characterization and Geometry Changes upon Electron Loss : Research by Nelsen et al. (2005) explored the crystal structures of related diazabicyclo[2.2.2]octane derivatives. They focused on understanding the geometric changes that occur upon electron loss in these compounds, providing insight into the structural dynamics of similar bicyclic systems (Nelsen, 2005).

  • Synthesis and Molecular Structure Analysis : Moriguchi et al. (2014) reported on the synthesis of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate as a cyclic amino acid ester. This work involved characterizing its molecular structure through NMR spectroscopy and X-ray diffraction analysis, demonstrating the compound's intricate bicyclic structure, which includes a lactone moiety and a piperidine ring (Moriguchi, 2014).

  • Photostimulated Tert-Butylations of Aromatics : A study by Kim et al. (2001) investigated electron transfer chain processes leading to tert-butylation of electron-deficient benzene derivatives. This study highlights the use of tert-butylmercury chloride and diazabicyclo[2.2.2]octane in creating regioselective homolytic tert-butylation, demonstrating the compound's utility in synthetic organic chemistry (Kim, 2001).

  • Aspects of Chemistry of 8-Azabicyclo[3.2.1]octanes : Baylis and Thomas (2007) delved into the chemistry of compounds like 3-hydroxy-8-azabicyclo[3.2.1]octane-2,8-dicarboxylate. Their research explored various reactions, including mesylation, elimination, and epoxidation, contributing to the broader understanding of the chemical behavior of these bicyclic systems (Baylis & Thomas, 2007).

  • Synthesis of Azatropanes Using Pyroglutamic Acid : Singh et al. (2007) developed an efficient synthesis method for 8-methyl-3,8-diazabicyclo[3.2.1]octane (azatropane) from pyroglutamic acid. This process highlights the versatility of diazabicyclo[3.2.1]octane analogues in synthesizing compounds with potential for receptor affinity studies (Singh, 2007).

Propiedades

IUPAC Name

tert-butyl 3-(2,2,2-trifluoroacetyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19F3N2O3/c1-12(2,3)21-11(20)18-8-4-5-9(18)7-17(6-8)10(19)13(14,15)16/h8-9H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVXOMOIVULPBGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1CN(C2)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50619823
Record name tert-Butyl 3-(trifluoroacetyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50619823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 3-(2,2,2-trifluoroacetyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate

CAS RN

824982-19-6
Record name tert-Butyl 3-(trifluoroacetyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50619823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.